Methyl 2-{[(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetyl]amino}benzoate
Description
Methyl 2-{[(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetyl]amino}benzoate is a synthetic heterocyclic compound featuring a naphtho[1,8-ef][1,4]diazepine core fused with a bicyclic aromatic system. The structure includes an acetylated amino group at the 2-position of the diazepine ring, linked to a methyl benzoate moiety. The naphthodiazepine core (C₁₄H₁₃N₃O₂) is functionalized with a methyl benzoate group, likely increasing its molecular weight compared to simpler derivatives like the acetamide in (MW: 255.27 g/mol) .
Properties
IUPAC Name |
methyl 2-[[2-(12-oxo-10,13-diazatricyclo[7.4.1.05,14]tetradeca-1,3,5(14),6,8-pentaen-11-yl)acetyl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c1-29-22(28)14-8-2-3-9-15(14)24-19(26)12-18-21(27)25-17-11-5-7-13-6-4-10-16(23-18)20(13)17/h2-11,18,23H,12H2,1H3,(H,24,26)(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZPFBFQGSXYHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC4=C3C(=CC=C4)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-{[(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetyl]amino}benzoate (CAS: 1008011-96-8) is a synthetic compound with potential therapeutic applications. Its complex structure includes a naphtho-diazepine moiety, which is known for various biological activities. This article aims to summarize the biological activity of this compound based on available research findings.
- Molecular Formula : C22H19N3O4
- Molecular Weight : 389.4 g/mol
- CAS Number : 1008011-96-8
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are crucial for cancer cell proliferation.
- Receptor Modulation : It may act on various receptors involved in cell signaling pathways related to cancer and inflammation.
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of similar compounds derived from the tetrahydronaphtho[1,8-ef][1,4]diazepine scaffold against various cancer cell lines. For instance:
- A series of tetrahydropyrazino[1,2-a]indole analogs demonstrated significant cytotoxicity against estrogen receptor-positive breast cancer cells (MCF-7) and triple-negative breast cancer cells (MDA-MB-468). Compounds showed selective inhibition of the PI3K/Akt pathway, which is critical in cancer progression .
Case Studies
A notable case study involved the synthesis and evaluation of related compounds that exhibited enhanced selectivity against specific cancer types:
| Compound | Target Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| 2b | MDA-MB-468 | 5.0 | Akt inhibition |
| 2f | MDA-MB-468 | 4.5 | PI3Kβ inhibition |
These findings suggest that this compound could similarly exhibit potent anticancer properties through analogous mechanisms.
Pharmacological Studies
Pharmacological investigations have indicated that compounds with similar structures often exhibit anti-inflammatory and analgesic properties. The modulation of G protein-coupled receptors (GPCRs) may play a role in these effects .
Toxicology and Safety Profile
While specific toxicological data for this compound is limited, related compounds have shown varying degrees of toxicity depending on their structural modifications. Safety assessments are crucial for determining the viability of this compound for therapeutic use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between the target compound and analogs:
Key Observations:
- Core Heterocycle Differences : The target and compounds share the naphtho[1,8-ef][1,4]diazepine core, while features a benz[f][1,4]oxazepine system (oxygen instead of nitrogen in the seven-membered ring). This substitution alters electronic properties and hydrogen-bonding capacity .
- Substituent Effects: The methyl benzoate group in the target compound likely increases steric bulk and logP compared to the 3-methylphenyl group in . The thiophene carboxylate in introduces sulfur, which may enhance solubility in nonpolar solvents .
Physicochemical and Predicted Properties
- Solubility and logP : The benzoate ester in the target compound is expected to raise logP (predicted >3.5), reducing aqueous solubility compared to the acetamide derivative in (logP ~2.8 inferred from molecular weight and substituents) .
- Thermal Stability : ’s compound has a predicted boiling point of 695.2°C, likely due to its larger molecular weight and sulfur content. The target compound’s stability may be intermediate between (lower MW) and .
Research Findings and Implications
- Structure-Activity Relationships (SAR) : Substitution at the diazepine 2-position (e.g., benzoate vs. phenyl or thiophene) significantly impacts bioactivity. For instance, ’s 3-methylphenyl group may enhance receptor affinity via hydrophobic interactions, while the target’s benzoate could optimize pharmacokinetics .
- Comparative Bioavailability : The methyl benzoate group’s ester linkage may prolong half-life compared to ’s pyridyl ethyl acetamide, which could undergo faster renal clearance .
Preparation Methods
Direct Acetylation with Acetyl Chloride
Treatment with acetyl chloride in anhydrous dichloromethane (DCM) at 0–5°C for 2 hours, followed by neutralization with sodium bicarbonate, yields the 2-acetyl intermediate. Excess acetyl chloride (1.5–2.0 equiv.) ensures complete conversion, with yields averaging 78–82%.
Schotten-Baumann Reaction
Alternative methods employ acetic anhydride in a biphasic system (water/DCM) with sodium hydroxide as a base. This approach minimizes side reactions, producing the acetylated derivative in 85% yield after extraction and solvent evaporation.
Coupling with Methyl 2-Aminobenzoate
The final step involves amide bond formation between the acetylated diazepine and methyl 2-aminobenzoate. Carbodiimide-mediated coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in tetrahydrofuran (THF) is widely adopted:
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Activation : The acetyl carboxylate is activated by EDC/NHS at 25°C for 1 hour.
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Coupling : Methyl 2-aminobenzoate (1.2 equiv.) is added, and the reaction proceeds at 40°C for 6 hours.
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Work-up : The product is isolated via filtration and washed with cold methanol to remove unreacted reagents.
Yield optimization studies indicate that dimethylaminopyridine (DMAP) as a catalyst increases conversion efficiency to 90–92%.
Purification and Characterization
Crude product purification employs:
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Column chromatography : Silica gel with ethyl acetate/hexane (1:3) eluent.
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Recrystallization : Methanol/water mixtures yield crystals with ≥98% purity.
Analytical validation includes:
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¹H NMR : Key signals include the methyl ester singlet at δ 3.85 ppm and the diazepine NH resonance at δ 8.2 ppm.
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HPLC : Reverse-phase C18 column (ACN/water gradient) confirms retention time consistency.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Recent advances reduce reaction times by 60–70% using microwave irradiation (100°C, 30 minutes) for cyclization and coupling steps. This method enhances reproducibility but requires specialized equipment.
Solid-Phase Synthesis
Immobilization of the naphthalene precursor on Wang resin enables stepwise assembly, though yields remain suboptimal (65–70%).
Challenges and Optimization Opportunities
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Regioselectivity : Competing reactions at the naphthalene peri-positions necessitate careful stoichiometric control.
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Scale-up : Batch processes face heat transfer limitations during cyclization; continuous flow systems may improve scalability.
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Green Chemistry : Replacement of DCM with cyclopentyl methyl ether (CPME) reduces environmental impact without sacrificing yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
